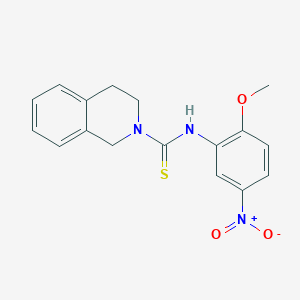

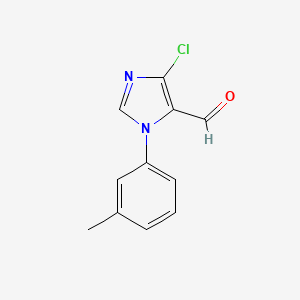

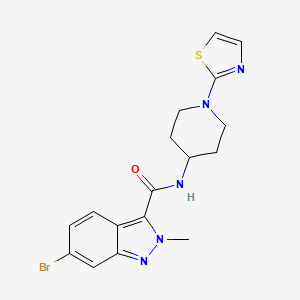

N-(2-methoxy-5-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methoxy-5-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “this compound” is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental techniques. Unfortunately, the specific physical and chemical properties for “this compound” are not available .Applications De Recherche Scientifique

Corrosion Inhibition

Research has shown the effectiveness of certain analogs of the compound as corrosion inhibitors. For example, 8-hydroxyquinoline analogs have been evaluated for their ability to protect steel in acidic environments. These studies involve comprehensive analysis using electrochemical measurements and theoretical methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to understand the inhibition mechanism and efficiency (About et al., 2020).

Catalysis and Organic Synthesis

Nitroarenes and azaaromatic compounds have been reduced using formic acid in the presence of a ruthenium catalyst, demonstrating the versatility of nitro compounds in synthetic chemistry. These reactions yield aminoarenes and hydrogenated heterocyclic compounds, showcasing the potential for creating diverse molecular architectures (Watanabe et al., 1984).

Cyclization Reactions

Thermal cyclization of electron-rich N-arylthiobenzamides, including compounds similar to "N-(2-methoxy-5-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide", leads to the formation of benzothiazoles. This process illustrates the potential for creating complex heterocyclic systems, which are prevalent in many pharmaceuticals and materials (Barrett et al., 2012).

Antimicrobial and Anticancer Research

Compounds related to "this compound" have been explored for their potential in antimicrobial and anticancer applications. For instance, nitrofuranylmethyl derivatives of anticancer drugs have been investigated for their ability to selectively release therapeutic agents in hypoxic solid tumors, highlighting a novel approach to targeted cancer therapy (Berry et al., 1997).

Fluorescence and Optical Properties

The fluorescence properties of certain compounds within this chemical family have been studied, indicating potential applications in materials science and biochemical sensors. These investigations reveal how structural modifications can impact the photophysical properties, opening avenues for designing new fluorescent markers and materials (Kumara et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “N-(2-methoxy-5-nitrophenyl)acetamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-23-16-7-6-14(20(21)22)10-15(16)18-17(24)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBNPJCNOILOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2716536.png)

![10-Hydroxyspiro[4.5]decan-8-one](/img/structure/B2716537.png)

![2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2716540.png)

![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2716555.png)